molecular formula C10H14N2O B047601 N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE CAS No. 112077-95-9

N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE

Cat. No.: B047601
CAS No.: 112077-95-9
M. Wt: 178.23 g/mol
InChI Key: GNQLYIOPOBUPER-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-N-methylpropionamide is an organic compound characterized by the presence of an amide group attached to a 4-aminophenyl and a methylpropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N-methylpropionamide typically involves the reaction of 4-aminophenylamine with methylpropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N-(4-aminophenyl)-N-methylpropionamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N-methylpropionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-aminophenyl)-N-methylpropionamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-aminophenyl)-N-methylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide linkage and the presence of both an amino and a methylpropionamide group make it versatile for various applications, distinguishing it from other similar compounds .

Biological Activity

N-(4-Aminophenyl)-N-methylpropanamide, a compound characterized by its amide functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2OC_{10}H_{14}N_2O and a molecular weight of approximately 178.23 g/mol. The structure includes a para-aminophenyl group attached to a methylpropanamide moiety, which is critical for its biological activity.

The compound's mechanisms of action are multifaceted:

  • Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial properties against various bacteria and fungi. The proposed mode of action includes membrane perturbation and interference with intracellular processes, potentially affecting DNA methylation pathways .
  • Anticancer Activity : this compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in chromatin remodeling and gene expression regulation, and their inhibition can lead to apoptosis in cancer cells. Additionally, it interacts with the Folate Receptor Alpha (FolRa), which is overexpressed in many cancer types, suggesting its utility in targeted drug delivery systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Organisms/Cells Results Reference
AntimicrobialStaphylococcus aureus, Micrococcus luteusSignificant inhibition observed
AnticancerVarious cancer cell lines (e.g., HEPG2, MCF7)Induces apoptosis; HDAC inhibition confirmed
Antidiabeticα-amylase, α-glucosidase93.2% inhibition of amylase

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized 4-aminophenol derivatives, including this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with significant inhibition rates observed across various strains .
  • Anticancer Evaluation : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as HEPG2 and MCF7. The compound's ability to induce apoptosis was linked to its interaction with HDACs, leading to altered gene expression profiles associated with cell cycle regulation and apoptosis .
  • Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy while reducing toxicity. This approach is particularly relevant in polypharmacy scenarios where multiple diseases are managed simultaneously .

Properties

IUPAC Name

N-(4-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQLYIOPOBUPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction is carried out using an analogous method to (9b), using N-propionyl-N-methyl-4-nitroaniline (10a)(6.8 g, 32.86 mmol), 10%Pd on carbon (447 mg) in THF (75 ml). The hydrogenation yields an oil. ES+ (M+1) 178.87.
[Compound]
Name
( 9b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
447 mg
Type
catalyst
Reaction Step Four

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